molecular formula C16H14N2O3Se B12907588 Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-36-5

Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B12907588
CAS No.: 833462-36-5
M. Wt: 361.3 g/mol
InChI Key: RETJLGQEHVRPFH-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a complex organic compound that features a nitrophenyl group, a phenylselanyl group, and a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with phenylselanyl acetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the final dihydroisoxazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of 3-(4-aminophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylselanyl group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-5-methyl-4,5-dihydroisoxazole
  • 3-(4-Nitrophenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole
  • 3-(4-Nitrophenyl)-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole

Uniqueness

3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to similar compounds with sulfur or oxygen analogs

Properties

CAS No.

833462-36-5

Molecular Formula

C16H14N2O3Se

Molecular Weight

361.3 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O3Se/c19-18(20)13-8-6-12(7-9-13)16-10-14(21-17-16)11-22-15-4-2-1-3-5-15/h1-9,14H,10-11H2

InChI Key

RETJLGQEHVRPFH-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C[Se]C3=CC=CC=C3

Origin of Product

United States

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